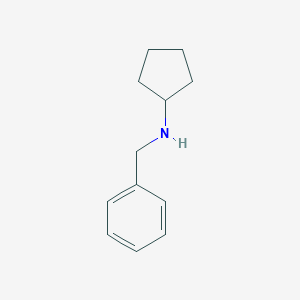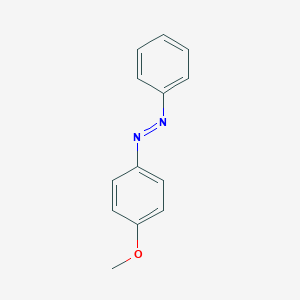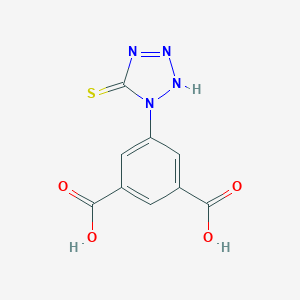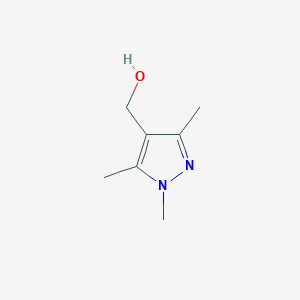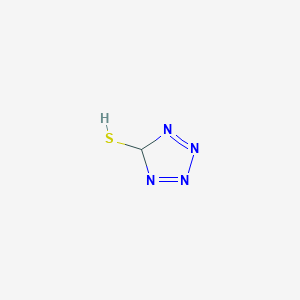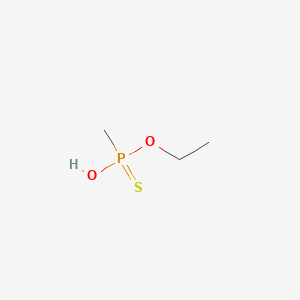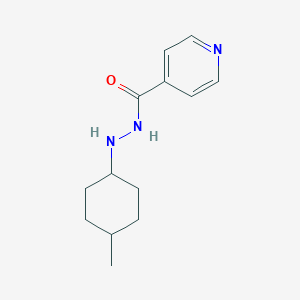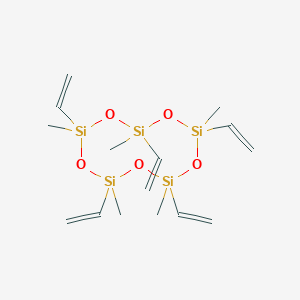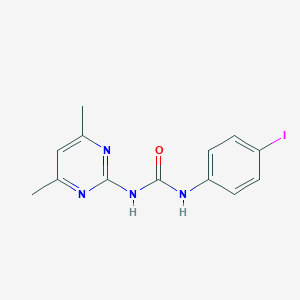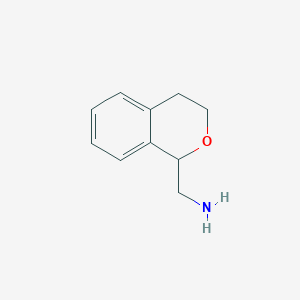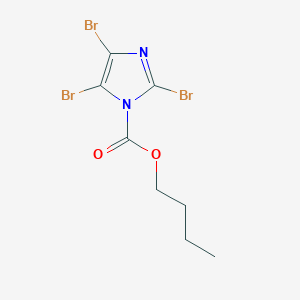
2,4,5-Tribromoimidazole-1-n-butylcarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Tribromoimidazole-1-n-butylcarboxylate (TBIB) is a chemical compound that has attracted attention in recent years due to its potential applications in scientific research. TBIB is a halogenated imidazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. In infectious disease research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to inhibit the activity of bacterial and viral enzymes, such as DNA polymerase and reverse transcriptase.
Biochemische Und Physiologische Effekte
2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. In infectious disease research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to inhibit the replication of viruses and bacteria. In material science, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been used as a template for the synthesis of porous materials with specific properties, such as high surface area and catalytic activity.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,5-Tribromoimidazole-1-n-butylcarboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. 2,4,5-Tribromoimidazole-1-n-butylcarboxylate is also relatively easy to synthesize using simple reaction conditions. However, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has some limitations, such as its potential toxicity and limited availability. Researchers should take appropriate safety precautions when handling 2,4,5-Tribromoimidazole-1-n-butylcarboxylate and use alternative compounds if necessary.
Zukünftige Richtungen
There are several future directions for 2,4,5-Tribromoimidazole-1-n-butylcarboxylate research, including the development of new synthetic methods for 2,4,5-Tribromoimidazole-1-n-butylcarboxylate and its derivatives, the exploration of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate's potential applications in other scientific fields, such as energy storage and catalysis, and the investigation of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate's mechanism of action at the molecular level. Additionally, more studies are needed to evaluate the safety and toxicity of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate and its derivatives in different biological systems.
Synthesemethoden
2,4,5-Tribromoimidazole-1-n-butylcarboxylate can be synthesized using different methods, including the reaction of 2,4,5-tribromoimidazole with n-butyl chloroformate or n-butyl bromide. Another method involves the reaction of 2,4,5-tribromoimidazole with butylamine followed by the addition of phosgene. The yield of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate can be improved by optimizing the reaction conditions, such as temperature, solvent, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been used in various scientific research fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been studied as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and molecular cages. In environmental science, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been studied as a potential agent for the removal of heavy metal ions from water.
Eigenschaften
CAS-Nummer |
15287-51-1 |
|---|---|
Produktname |
2,4,5-Tribromoimidazole-1-n-butylcarboxylate |
Molekularformel |
C8H9Br3N2O2 |
Molekulargewicht |
404.88 g/mol |
IUPAC-Name |
butyl 2,4,5-tribromoimidazole-1-carboxylate |
InChI |
InChI=1S/C8H9Br3N2O2/c1-2-3-4-15-8(14)13-6(10)5(9)12-7(13)11/h2-4H2,1H3 |
InChI-Schlüssel |
UXSDUYGMRLQRMS-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)N1C(=C(N=C1Br)Br)Br |
Kanonische SMILES |
CCCCOC(=O)N1C(=C(N=C1Br)Br)Br |
Andere CAS-Nummern |
15287-51-1 |
Synonyme |
2,4,5-TBIBC 2,4,5-tribromoimidazole-1-n-butylcarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



